3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide
Overview
Description
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide is a chemical compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol It is characterized by the presence of a chlorophenyl group, a sulfonyl group, a nitro group, and a carbohydrazide moiety
Preparation Methods
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrobenzyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbohydrazide can be compared with other similar compounds such as:
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Nitrobenzyl hydrazine: Another precursor used in the synthesis.
Sulfonyl hydrazides: Compounds with similar sulfonyl and hydrazide functionalities.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c15-11-2-4-12(5-3-11)24(22,23)8-10-7-9(14(19)17-16)1-6-13(10)18(20)21/h1-7H,8,16H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGZDPYGDUIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)NN)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165682 | |
Record name | 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-39-6 | |
Record name | 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339016-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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